2-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzonitrile
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Overview
Description
2-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzonitrile is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring a triazinoindole core linked to a benzonitrile moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzonitrile typically involves multiple steps:
Formation of the Triazinoindole Core: This step often starts with the condensation of isatin with thiosemicarbazide to form a tricyclic compound, 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione.
Introduction of the Sulfanyl Group: The tricyclic compound is then reacted with a suitable halogenated reagent, such as chloromethyl benzonitrile, under basic conditions to introduce the sulfanyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions, particularly at the nitrile carbon, with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzonitriles.
Scientific Research Applications
2-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism by which 2-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzonitrile exerts its effects involves several molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
5H-[1,2,4]triazino[5,6-b]indole Derivatives: These compounds share the triazinoindole core but differ in their substituents, leading to variations in biological activity.
Benzonitrile Derivatives: Compounds with a benzonitrile moiety but different functional groups attached to the aromatic ring.
Uniqueness
2-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzonitrile is unique due to its specific combination of a triazinoindole core and a benzonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C17H11N5S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)benzonitrile |
InChI |
InChI=1S/C17H11N5S/c18-9-11-5-1-2-6-12(11)10-23-17-20-16-15(21-22-17)13-7-3-4-8-14(13)19-16/h1-8H,10H2,(H,19,20,22) |
InChI Key |
ZPDRDPNCESNTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2)C#N |
Origin of Product |
United States |
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